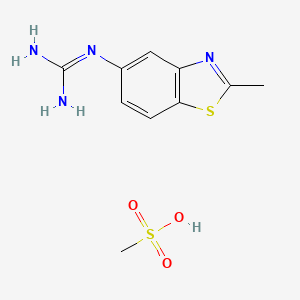
N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate is a useful research compound. Its molecular formula is C10H14N4O3S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methyl-1,3-benzothiazol-5-yl)guanidine methanesulfonate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the field of cardiovascular medicine. This article delves into its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The compound is characterized by a unique structure consisting of a benzothiazole moiety and a guanidine group. Its molecular formula is with a molecular weight of approximately 302.37 g/mol. This structural configuration is crucial for its biological activity, particularly as an inhibitor of sodium-hydrogen exchangers (NHEs), which are vital in maintaining cellular ion balance during ischemic events.
This compound primarily functions by inhibiting sodium-hydrogen exchangers. This inhibition is particularly beneficial in conditions such as myocardial ischemia and reperfusion injury, where preserving cellular integrity is essential. By blocking the NHEs, the compound helps to regulate intracellular pH and sodium levels, thereby protecting cardiac cells from damage during ischemic episodes.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of Sodium-Hydrogen Exchangers : This action contributes to cardioprotection during ischemic conditions.
- Potential Antioxidant Effects : Similar compounds have shown antioxidant properties, which could further enhance their therapeutic potential in cardiovascular diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N-(2-methylbenzothiazol-5-yl)guanidine | Chloro substituent on benzothiazole | Enhanced potency against specific NHEs |
| N-(benzothiazol-5-yl)guanidine | Lacks methyl substitution | Different biological activities |
| 2-Methyl-N-(4-fluorobenzothiazol-5-yl)guanidine | Fluorine substitution in para position | Altered pharmacokinetics |
This table highlights the unique aspects of this compound compared to similar compounds, emphasizing its potential advantages in therapeutic contexts.
Case Studies and Research Findings
Research has demonstrated that compounds structurally similar to this compound exhibit significant cardioprotective effects. For instance:
- Cardioprotective Studies : In vivo studies have shown that administration of this compound can significantly reduce myocardial damage following ischemic events.
- Mechanistic Studies : Binding affinity studies indicate that the compound interacts effectively with target proteins involved in cardiac function, suggesting its potential for use in combination therapies with other pharmacological agents to enhance efficacy and minimize side effects.
Future Research Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Key areas of focus include:
- Synergistic Effects : Exploring the interactions between this compound and other cardiovascular drugs to identify potential synergistic effects.
- Broader Therapeutic Applications : Investigating its efficacy in other conditions beyond cardiovascular diseases, such as metabolic disorders or neurodegenerative diseases where cellular ion balance is critical.
Eigenschaften
IUPAC Name |
methanesulfonic acid;2-(2-methyl-1,3-benzothiazol-5-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.CH4O3S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5;1-5(2,3)4/h2-4H,1H3,(H4,10,11,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZOIMOSTDANPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















